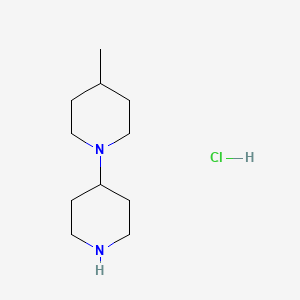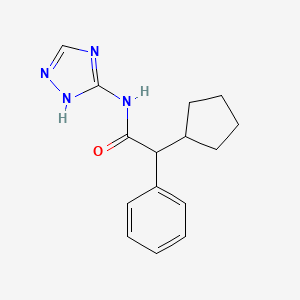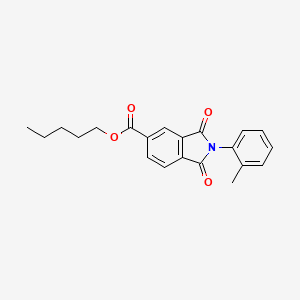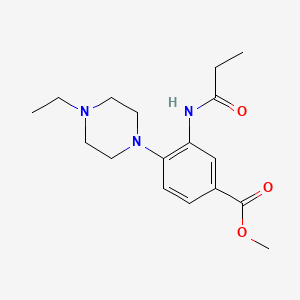![molecular formula C23H24BrClN2O B12483260 3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea](/img/structure/B12483260.png)
3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea is a synthetic organic compound that features a unique combination of adamantane, bromophenyl, and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea typically involves the reaction of 4-bromophenyl isocyanate with 1-adamantylamine in the presence of a solvent such as ethanol. The mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or chlorine atoms.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various urea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific characteristics, such as enhanced stability or reactivity.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.
Mechanism of Action
The mechanism of action of 3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane group provides a rigid framework that can enhance binding affinity, while the bromophenyl and chlorophenyl groups can interact with different functional sites on the target molecule. This combination of interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea: Similar structure but lacks the bromine atom.
1-(Adamantan-2-yl)-3-(2,3,4-trifluorophenyl)urea: Contains trifluorophenyl instead of bromophenyl and chlorophenyl groups.
Methyl 4-(3-(1-adamantyl)ureido)-2-hydroxybenzoate: Features a hydroxybenzoate group instead of bromophenyl and chlorophenyl groups.
Uniqueness
3-[4-(Adamantan-1-yl)-2-bromophenyl]-1-(3-chlorophenyl)urea is unique due to the presence of both bromophenyl and chlorophenyl groups, which can provide distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H24BrClN2O |
|---|---|
Molecular Weight |
459.8 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)-2-bromophenyl]-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C23H24BrClN2O/c24-20-9-17(23-11-14-6-15(12-23)8-16(7-14)13-23)4-5-21(20)27-22(28)26-19-3-1-2-18(25)10-19/h1-5,9-10,14-16H,6-8,11-13H2,(H2,26,27,28) |
InChI Key |
JVFZWOFHCHIKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=C(C=C4)NC(=O)NC5=CC(=CC=C5)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}acetic acid hydrochloride](/img/structure/B12483183.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12483189.png)


![1-[2-(benzyloxy)naphthalen-1-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12483194.png)
![1-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B12483203.png)


![4-chloro-3-nitro-N-[3-(propan-2-yloxy)phenyl]benzamide](/img/structure/B12483218.png)

![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-ethylphenyl)carbonyl]amino}benzoate](/img/structure/B12483225.png)
![N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine](/img/structure/B12483228.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B12483234.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12483239.png)
